

# BIIB028 pharmacodynamic biomarker correlation

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Biib-028

CAS No.: 911398-13-5

Cat. No.: S547871

[Get Quote](#)

## BIIB028 Pharmacodynamic Biomarker Summary

| Biomarker                                                  | Measurement                                                              | Result & Correlation                                                                                               | Biological Significance                                                                                            |
|------------------------------------------------------------|--------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| <b>Hsp70 Induction in PBMCs</b> [1] [2]                    | Protein expression levels in peripheral blood mononuclear cells (PBMCs). | <b>Significant increase</b> at BIIB028 dose levels $\geq 48$ mg/m <sup>2</sup> . [1] [2]                           | A compensatory cellular stress response confirming <b>target engagement</b> of Hsp90. [1]                          |
| <b>Circulating HER2-extracellular domain (ECD)</b> [1] [2] | Levels of HER2-ECD in patient plasma.                                    | <b>Significant decrease</b> in all patients receiving BIIB028 at dose levels $\geq 48$ mg/m <sup>2</sup> . [1] [2] | Demonstrates <b>degradation of Hsp90 client proteins</b> , a primary mechanism of action for Hsp90 inhibitors. [1] |

## Experimental Protocol Overview

The pharmacodynamic data was generated in a phase I, dose-finding study for patients with advanced solid tumors. Here are the key methodological details [1]:

- **Trial Design:** A standard "3+3" dose-escalation design was used. BIIB028 was administered intravenously twice a week in 21-day cycles.
- **Dosing Range:** Patients received doses ranging from **6 to 192 mg/m<sup>2</sup>**.
- **Sample Collection:** Blood samples for pharmacodynamic evaluations were collected at multiple time points, including pre-dose and up to 24 hours after the start of infusion on **Days 1 and 18** of the treatment cycle.
- **Biomarker Analysis:**
  - **Hsp70 in PBMCs:** Protein levels were measured in isolated PBMCs.
  - **HER2-ECD:** Circulating levels were measured in patient plasma.

The relationship between BIIB028's mechanism of action and the observed biomarker changes is illustrated below.



[Click to download full resolution via product page](#)

## Interpretation of Findings

The biomarker data provides strong evidence that BIIB028 successfully engages its intended target in humans:

- **Proof of Mechanism:** The degradation of HER2, a well-established Hsp90 client protein, directly confirms that the drug's mechanism of action is functioning as designed in patients [1].
- **Proof of Concept:** The dose-dependent observation ( $\geq 48$  mg/m<sup>2</sup>) of both Hsp70 induction and HER2-ECD reduction helps establish a **pharmacologically active dose range**, which is critical for later-stage trials [1] [2].
- **Clinical Context:** While these biomarkers confirmed target impact, the direct antitumor activity of BIIB028 as a single agent was limited. The best clinical outcome observed was **stable disease**, achieved in 12% of patients (5 out of 41), with two patients experiencing prolonged stability (12.5 and 19 months) [1] [2]. This is consistent with the broader experience of first-generation Hsp90 inhibitors, which often show more promise in combination therapies [3] [4].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase I Study of BIIB028, a selective heat shock protein 90 ... [pmc.ncbi.nlm.nih.gov]
2. Phase I Study of BIIB028, a Selective Heat Shock Protein 90 ... [pubmed.ncbi.nlm.nih.gov]
3. HSP90 as a platform for the assembly of more effective ... [sciencedirect.com]
4. HSP90 inhibitors and cancer: Prospects for use in targeted ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [BIIB028 pharmacodynamic biomarker correlation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547871#biib028-pharmacodynamic-biomarker-correlation>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)